molecular formula C19H23NO4 B14350398 5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 90296-71-2

5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14350398
CAS No.: 90296-71-2
M. Wt: 329.4 g/mol
InChI Key: QDCPABWWXXQTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of furobenzopyran derivatives, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furobenzopyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran ring system.

    Introduction of the butoxy group: The butoxy group is introduced through an etherification reaction, where a suitable butanol derivative reacts with the furobenzopyran core.

    Attachment of the diethylamino group:

Industrial Production Methods

Industrial production of 5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Dimethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one : Similar structure with a dimethylamino group instead of a diethylamino group.
  • 5-[4-(Piperidinyl)butoxy]-7H-furo3,2-gbenzopyran-7-one : Contains a piperidinyl group instead of a diethylamino group.
  • 5-[4-(Morpholinyl)butoxy]-7H-furo3,2-gbenzopyran-7-one : Features a morpholinyl group in place of the diethylamino group.

Uniqueness

5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

90296-71-2

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

5-[4-(diethylamino)butoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C19H23NO4/c1-3-20(4-2)8-5-6-9-22-17-13-19(21)24-18-12-16-14(7-10-23-16)11-15(17)18/h7,10-13H,3-6,8-9H2,1-2H3

InChI Key

QDCPABWWXXQTGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCOC1=CC(=O)OC2=C1C=C3C=COC3=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.